

# Technical Guide: (1R,2R)-N-Boc-1,2-cyclohexanediamine (CAS: 146504-07-6)

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## Compound of Interest

Compound Name: (1R,2R)-N-Boc-1,2-cyclohexanediamine

Cat. No.: B137088

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(1R,2R)-N-Boc-1,2-cyclohexanediamine**, a chiral diamine derivative crucial in asymmetric synthesis and pharmaceutical development. This document details its chemical and physical properties, a standard experimental protocol for its synthesis, spectroscopic data for characterization, and its significant applications.

## Core Compound Properties

**(1R,2R)-N-Boc-1,2-cyclohexanediamine** is a white to off-white solid at room temperature.[1]  
[2] The introduction of the tert-butoxycarbonyl (Boc) protecting group to one of the amino functionalities of (1R,2R)-1,2-cyclohexanediamine enhances its utility in multi-step organic synthesis by allowing for selective reaction at the unprotected amine.

Table 1: Physicochemical and Identification Data

Property	Value	Reference
CAS Number	146504-07-6	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	214.30 g/mol	[1][2]
Appearance	White to off-white solid	[1][2]
Optical Activity	[α] <sub>D</sub> -26±2° (c = 1 in chloroform)	[1][2]
Purity (ee)	≥99.0%	[1][2]
Solubility	Soluble in DMSO (50 mg/mL)	[3]
SMILES	<chem>CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N</chem>	[1][2]
InChI Key	AKVIZYGPJIWKOS-RKDXNWHRSA-N	[1][2]

## Synthesis and Experimental Protocols

The standard synthesis of **(1R,2R)-N-Boc-1,2-cyclohexanediamine** involves the selective mono-Boc protection of (1R,2R)-1,2-cyclohexanediamine.

### Experimental Protocol: Mono-Boc Protection of (1R,2R)-1,2-cyclohexanediamine

Objective: To synthesize **(1R,2R)-N-Boc-1,2-cyclohexanediamine** by reacting (1R,2R)-1,2-cyclohexanediamine with di-tert-butyl dicarbonate.

Materials:

- (1R,2R)-1,2-cyclohexanediamine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)

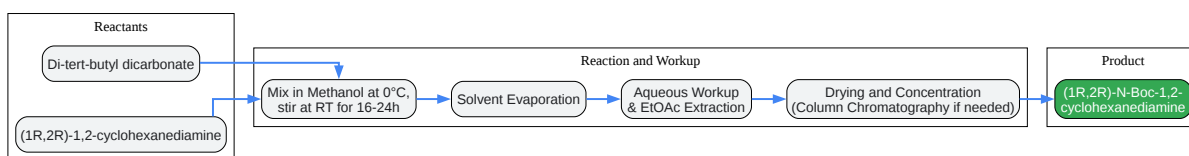
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Water (H<sub>2</sub>O)
- Brine
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Stirring apparatus
- Ice bath
- Rotary evaporator

Procedure:

- Dissolve (1R,2R)-1,2-cyclohexanediamine (1.0 eq) in methanol (approx. 25 mL per gram of diamine) in a round-bottom flask equipped with a stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (0.5 - 1.0 eq) in methanol to the stirred diamine solution. The use of a slight excess of the diamine helps to minimize the formation of the di-Boc protected by-product.
- Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
- Dilute the residue with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield: 80-90%



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Figure 1. Synthesis workflow for **(1R,2R)-N-Boc-1,2-cyclohexanediamine**.

## Spectroscopic Data for Characterization

Accurate characterization is critical for confirming the structure and purity of the synthesized compound. While specific NMR data can vary slightly based on the solvent and instrument, the following provides a general reference.

Table 2: Spectroscopic Data

Data Type	Description
$^1\text{H}$ NMR	Consistent with the structure of (1R,2R)-N-Boc-1,2-cyclohexanediamine.
$^{13}\text{C}$ NMR	Consistent with the structure of (1R,2R)-N-Boc-1,2-cyclohexanediamine.
Mass Spec.	Expected molecular ion peak corresponding to the molecular weight.

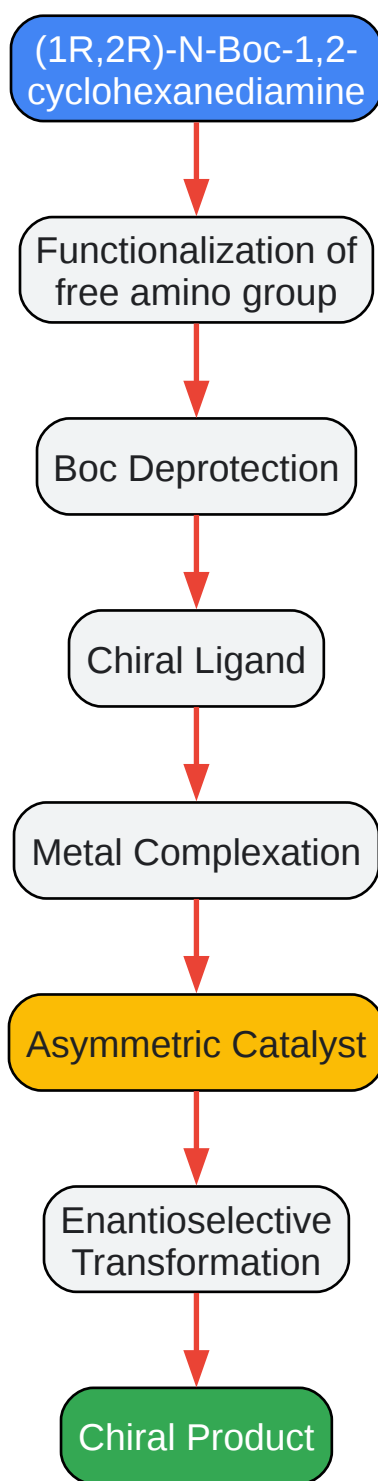
Note: Detailed peak lists with chemical shifts and coupling constants should be obtained from experimental analysis and compared with literature values where available.

## Applications in Research and Development

**(1R,2R)-N-Boc-1,2-cyclohexanediamine** is a versatile building block in several areas of chemical research and drug development.

## Chiral Ligands and Asymmetric Catalysis

The primary application of this compound is as a precursor for chiral ligands used in asymmetric catalysis. The free amino group can be readily functionalized to create a wide range of bidentate and polydentate ligands. These ligands, when complexed with transition metals, can catalyze a variety of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.



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Figure 2. Pathway from **(1R,2R)-N-Boc-1,2-cyclohexanediamine** to a chiral product.

## Organocatalysis

The free primary amine in **(1R,2R)-N-Boc-1,2-cyclohexanediamine** allows it to be used as an organocatalyst. For instance, it has been employed in the intramolecular desymmetrization of cyclohexanones.<sup>[1][2]</sup>

## Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of complex pharmaceutical molecules. Its defined stereochemistry is crucial for the biological activity of the final drug product. A notable example is its use in the synthesis of the anticoagulant drug, Edoxaban.

## Safety and Handling

**(1R,2R)-N-Boc-1,2-cyclohexanediamine** is classified as a corrosive substance and can cause severe skin burns and eye damage.<sup>[1]</sup>

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard Statement	H314	Causes severe skin burns and eye damage
Precautionary	P260	Do not breathe dust/fume/gas/mist/vapors/spray
Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**(1R,2R)-N-Boc-1,2-cyclohexanediamine** is a valuable and versatile chiral building block for both academic research and industrial applications. Its straightforward synthesis and the ability to selectively functionalize its two distinct amino groups make it an essential tool in the development of new asymmetric catalysts and complex, biologically active molecules. Proper handling and safety precautions are necessary due to its corrosive nature.

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## References

- 1. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine 97 146504-07-6 [sigmaaldrich.com]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]
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